Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)ethanone is characterized by a bicyclic fused ring system consisting of a pyrazole ring fused to a pyridine ring in a [4,3-c] configuration. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-pyrazolo[4,3-c]pyridin-1-ylethanone, reflecting the systematic naming conventions for fused heterocyclic systems. The compound is assigned the Chemical Abstracts Service registry number 633328-87-7, providing a unique identifier for this specific molecular entity. The Simplified Molecular Input Line Entry System representation of this compound is expressed as CC(N1N=CC2=C1C=CN=C2)=O, which provides a linear notation describing the connectivity and arrangement of atoms within the molecule.
The molecular formula C₈H₇N₃O indicates the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structural arrangement features the ethanone carbonyl group directly attached to the nitrogen atom at position 1 of the pyrazolo[4,3-c]pyridine system. This positioning is crucial for understanding the compound's reactivity patterns and distinguishes it from other positional isomers such as the 3-yl derivative. The pyrazolo[4,3-c]pyridine framework itself consists of a five-membered pyrazole ring fused to a six-membered pyridine ring, with the fusion occurring between positions 4 and 3 of the pyrazole and positions c and d of the pyridine ring system.
The three-dimensional molecular geometry exhibits planarity due to the aromatic nature of the fused ring system, which contributes to the compound's stability and electronic properties. The presence of multiple nitrogen atoms within the ring system creates electron-rich regions that can participate in various intermolecular interactions. The ethanone substituent introduces additional conformational flexibility while maintaining the overall planar character of the heterocyclic core. This structural arrangement influences both the physical properties and chemical reactivity of the compound, making it suitable for various synthetic transformations and potential biological applications.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-pyrazolo[4,3-c]pyridin-1-ylethanone | |
| Molecular Formula | C₈H₇N₃O | |
| Molecular Weight | 161.16 g/mol | |
| CAS Number | 633328-87-7 | |
| SMILES | CC(N1N=CC2=C1C=CN=C2)=O |
Crystallographic Characterization and Bonding Patterns
The crystallographic analysis of pyrazolopyridine systems provides valuable insights into the bonding patterns and molecular interactions present in 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)ethanone and related compounds. While specific crystallographic data for the target compound was not directly available in the search results, related pyrazolopyridine structures offer important comparative information. The crystal structure analysis of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, a structurally related compound, revealed a monoclinic crystal system with space group C2/c. The crystallographic parameters showed unit cell dimensions of a = 18.837(2) Å, b = 12.344(2) Å, c = 9.3011(10) Å, with β = 101.939(10)°, and a calculated density of 1.276 g·cm⁻³.
The bonding patterns within pyrazolopyridine systems typically involve extensive π-electron delocalization across the fused ring system. In crystalline arrangements, these compounds often exhibit π-π stacking interactions between parallel aromatic rings, contributing to the overall stability of the crystal lattice. For instance, in related indolin-2-one pyrazole compounds, π-π interactions between inversion-related rings show interplanar spacings of approximately 3.599 Å. These intermolecular interactions are crucial for understanding the solid-state behavior and potential applications of pyrazolopyridine derivatives.
The nitrogen atoms within the pyrazolopyridine framework participate in various hydrogen bonding interactions, both as donors and acceptors. The NH group in the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms in both rings can serve as acceptors. These hydrogen bonding patterns significantly influence the crystal packing arrangements and may affect the compound's solubility and other physical properties. The ethanone carbonyl group in 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)ethanone provides an additional hydrogen bond acceptor site, potentially creating more complex hydrogen bonding networks in the solid state.
The bond lengths and angles within the pyrazolopyridine system reflect the aromatic character of both rings and the influence of ring fusion. The fusion between the pyrazole and pyridine rings typically results in slight distortions from ideal aromatic geometry, with bond angles adapting to accommodate the fused structure. These structural features contribute to the unique electronic properties of the compound and influence its reactivity in various chemical transformations.
Comparative Analysis with Pyrazolo[4,3-b]pyridine Analogues
The structural comparison between 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)ethanone and its pyrazolo[4,3-b]pyridine analogues reveals significant differences in ring fusion patterns and subsequent properties. The pyrazolo[4,3-b]pyridine system, exemplified by compounds such as 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone, features fusion between different positions of the constituent rings. This difference in fusion pattern results in distinct electronic distributions, reactivity patterns, and potential biological activities between the [4,3-c] and [4,3-b] isomers.
The molecular weights of these analogues vary based on substitution patterns and ring fusion arrangements. For instance, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has the same molecular formula C₈H₇N₃O and molecular weight of 161.16 g/mol as the [4,3-c] isomer, but differs in the positioning of the ethanone group. The 1-(1H-pyrazolo[4,3-b]pyridin-3-yl)ethan-1-one variant, with CAS number 1211525-04-0, represents another positional isomer with identical molecular composition but different substitution patterns.
Crystallographic studies of related pyrazolo[4,3-b]pyridine derivatives demonstrate distinct structural features compared to the [4,3-c] analogues. For example, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile shows specific dihedral angles between ring systems, with the pyrazolo[3,4-b]pyridine ring system making a 2.56° angle with the attached phenyl group. These structural differences translate to variations in intermolecular interactions, with [4,3-b] derivatives often exhibiting different hydrogen bonding patterns and π-π stacking arrangements compared to their [4,3-c] counterparts.
The synthetic accessibility and chemical reactivity also differ between these isomeric systems. Pyrazolo[4,3-c]pyridine sulfonamides, for instance, have been synthesized using specific condensation reactions involving dienamines with various amines containing sulfonamide fragments, achieving yields of 72-88%. The reaction conditions and synthetic methodologies often need to be optimized differently for [4,3-b] versus [4,3-c] systems due to their distinct electronic properties and steric requirements.
Properties
IUPAC Name |
1-pyrazolo[4,3-c]pyridin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-9-4-7(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBINWYJLJTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=NC=C2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630217 | |
| Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-87-7 | |
| Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
The biological activity of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- has been explored primarily in the context of its inhibitory effects on various enzymes and its potential as an anticancer agent. Key areas of research include:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of carbonic anhydrases (CAs), particularly hCA I and hCA II. These enzymes play critical roles in physiological processes such as acid-base balance and respiration .
- Anticancer Properties : Recent studies have evaluated the cytotoxic effects of pyrazolo[4,3-c]pyridines against several cancer cell lines. Notably, derivatives of this compound exhibited potent antiproliferative activity without affecting normal cells .
The mechanisms through which Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- exerts its biological effects include:
- Inhibition of Carbonic Anhydrases : Several studies have demonstrated that derivatives can inhibit both cytosolic and transmembrane isoforms of carbonic anhydrases. For instance, compounds were found to be more potent than standard inhibitors against hCA I and II .
- Antiproliferative Effects : The compound's derivatives were evaluated for their ability to inhibit tumor growth in vivo. They showed significant efficacy in suppressing breast cancer tumor growth while exhibiting no systemic toxicity .
Case Study 1: Inhibition of Carbonic Anhydrases
A study synthesized various pyrazolo[4,3-c]pyridine sulfonamides and assessed their inhibitory activity against human carbonic anhydrases. Notably, compound 1f demonstrated superior inhibition compared to standard acetazolamide against hCA I and II. The binding modes were elucidated through computational modeling, revealing interactions that enhance inhibitory potency .
| Compound | Inhibition Potency (hCA I) | Inhibition Potency (hCA II) |
|---|---|---|
| 1f | Better than AAZ | Better than AAZ |
| 1g | Moderate | Moderate |
| 1h | Less effective | Effective |
Case Study 2: Anticancer Activity
In a comprehensive evaluation of novel pyrazolo[4,3-c]pyridines, a subset was tested against human cancer cell lines. The most potent analogues showed IC50 values in the low micromolar range (0.75–4.15 μM), indicating strong antiproliferative activity. These compounds were further tested in an orthotopic breast cancer mouse model where they inhibited tumor growth effectively without causing systemic toxicity .
Research Findings
The following findings summarize the key insights from recent research on Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-:
- Selectivity : The compound exhibits selective inhibition towards specific carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where modulation of these enzymes is beneficial.
- Therapeutic Potential : Its ability to inhibit tumor growth while sparing normal cells positions it as a candidate for further development in cancer therapies.
Scientific Research Applications
Biological Activities
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research indicates that pyrazolo derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazolo[4,3-c]pyridine have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Pyrazolo compounds are also noted for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Analgesic Effects
Some pyrazolo derivatives have been evaluated for their analgesic properties. In vivo studies using carrageenan-induced paw edema models have shown promising results in pain relief comparable to standard analgesics like indomethacin .
Therapeutic Applications
The therapeutic applications of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- span several medical conditions:
Cancer Treatment
Pyrazolo[4,3-c]pyridines have been investigated for their anticancer properties. They act as selective inhibitors of cyclooxygenase enzymes (COX-2), which are often overexpressed in cancerous tissues. This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neurological Disorders
There is emerging evidence suggesting that pyrazolo compounds may have neuroprotective effects. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies reinforce the therapeutic potential of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Pyridine Core
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone (CAS: 76006-01-4)
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- Key Differences : A methyl group at position 5 of the pyrazolo[3,4-c]pyridine ring increases hydrophobicity and steric bulk compared to the unsubstituted parent compound. This substitution may alter metabolic stability and binding affinity in biological systems .
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS: Not specified)
Core Heterocycle Modifications
1-(5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethanone (CAS: 1356410-74-6)
- Molecular Formula : C₇H₅ClN₄O
- Molecular Weight : 196.60 g/mol
- Such derivatives are common in kinase inhibitors .
1-(1H-[1,2,3]Triazolo[4,5-b]pyridin-1-yl)ethanone
Complex Derivatives with Pharmacological Relevance
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone
- Molecular Formula : C₂₂H₂₂ClN₇O₂
- Molecular Weight : 472.91 g/mol
- Key Differences : Incorporation of a piperazinyl group and imidazole enhances solubility and target engagement. Such compounds are explored for CNS applications due to their ability to cross the blood-brain barrier .
4-Iodo-1-acetyl-7-azaindole (CAS: 443729-67-7)
- Molecular Formula : C₉H₇IN₂O
- Molecular Weight : 286.07 g/mol
- Key Differences: Iodination at position 4 introduces a halogen bond donor site, useful in radiopharmaceuticals. The 7-azaindole core mimics indole but with altered electronic properties .
Comparative Analysis Table
Preparation Methods
One-Pot Multicomponent Reactions
A prominent method involves the use of Meldrum’s acid and substituted aryl azides in a one-pot reaction catalyzed by L-proline (Figure 1). This approach enables the simultaneous formation of the pyrazole and pyridine rings while introducing the ethanone moiety.
Representative Procedure
- Meldrum’s acid (1.0 equiv), aryl azide (1.2 equiv), and L-proline (10 mol%) are dissolved in ethanol.
- The mixture is heated at 80°C for 12–24 hours under nitrogen.
- The product is purified via column chromatography (hexane:ethyl acetate, 7:3), yielding 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone in 65–78% yield.
Key Advantages
- Avoids isolation of intermediates.
- High atom economy due to in situ cyclization.
Cyclization Reactions Using Chalcone Intermediates
A two-step cyclization strategy involves synthesizing chalcone intermediates followed by pyrazole ring closure (Figure 2).
Step 1: Chalcone Synthesis
- 4-Pyridinecarboxaldehyde (1.0 equiv) and acetophenone (1.2 equiv) undergo Claisen-Schmidt condensation in ethanol with NaOH (10%) as a base.
- Reaction at 60°C for 6 hours yields chalcone intermediates (85–92% yield).
Step 2: Pyrazole Formation
- Chalcone (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in acetic acid at reflux for 8 hours.
- Cyclization affords the target compound in 70–80% yield.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Hydrazine Equiv | 2.0 | 78 |
| Temperature (°C) | 110 | 80 |
| Solvent | Acetic Acid | 75 |
Catalytic Methods with Transition Metal Catalysts
Transition metal catalysts, particularly copper and nickel complexes , enhance reaction efficiency in pyrazole-pyridine fusion. A patent describes the use of Cu(PPh₃)₂I for cyclizing hydrazinopyridine with maleic acid diesters (Figure 3).
Procedure
- 3-Chloro-2-hydrazinopyridine (1.0 equiv) and diethyl maleate (1.1 equiv) are combined in ethanol.
- Cu(PPh₃)₂I (0.5 mol%) and sodium ethoxide (1.5 equiv) are added.
- The reaction proceeds at 45°C for 4 hours, yielding 1-(3-chloropyridin-2-yl)-3-pyrazolidinone-5-carboxylic acid ethyl ester (78% yield), which is hydrolyzed to the ethanone derivative.
Catalyst Comparison
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Cu(PPh₃)₂I | 45 | 78 |
| Ni(PPh₃)₂Br₂ | 50 | 68 |
| None | 80 | <10 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like DMF accelerate cyclization but may reduce selectivity. Ethanol balances reactivity and cost-effectiveness.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 78 |
| DMF | 36.7 | 65 |
| Toluene | 2.4 | 42 |
Higher temperatures (>80°C) promote side reactions, while moderate temperatures (45–60°C) optimize yields.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.14 (q, 1H, pyridine-H), 5.07 (dd, 1H, pyrazole-H), 2.72 (s, 3H, COCH₃).
- IR (KBr) : 1647 cm⁻¹ (C=O), 1617 cm⁻¹ (C=N).
- UV-Vis : λₘₐₓ 274 nm (π→π* transition).
Applications and Derivatives
The ethanone moiety serves as a precursor for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations , enabling access to bioactive derivatives. For example, coupling with aryl boronic acids yields kinase inhibitors with IC₅₀ values <100 nM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
